Cas no 1936022-13-7 (2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde)
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzotriazole-4-carboxaldehyde, 2-methyl-
- 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde
-
- Inchi: 1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3
- InChI Key: QVPDQCIHUYRNNR-UHFFFAOYSA-N
- SMILES: N1=C2C=CC=C(C=O)C2=NN1C
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325845-1g |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95%+ | 1g |
$582 | 2021-08-18 | |
| Chemenu | CM325845-1g |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-100MG |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 100MG |
¥ 963.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-250MG |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 250MG |
¥ 1,537.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-500MG |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 500MG |
¥ 2,560.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-1G |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 1g |
¥ 3,841.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-5G |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 5g |
¥ 11,523.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-10G |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 10g |
¥ 19,206.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-100mg |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 100mg |
¥962.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5147-250mg |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde |
1936022-13-7 | 95% | 250mg |
¥1537.0 | 2024-04-23 |
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde Suppliers
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde
Professional Introduction to 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde (CAS No. 1936022-13-7)
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde, with the chemical identifier CAS No. 1936022-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic aldehyde derivative belongs to the benzotriazole family, a class of molecules known for their diverse biological activities and utility in synthetic chemistry. The compound’s unique structural features, including its methyl-substituted benzotriazole core and aldehyde functional group, make it a valuable intermediate in the development of novel therapeutic agents and fine chemicals.
The aldehyde group at the 4-position of the benzotriazole ring introduces reactivity that is highly useful in synthetic transformations. Aldehydes are well-documented participants in condensation reactions, allowing for the formation of Schiff bases, imines, and other nitrogen-containing heterocycles. These derivatives are frequently explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the methyl group at the 2-position further modulates the electronic properties of the benzotriazole ring, influencing its reactivity and biological interactions.
In recent years, there has been a surge in research focused on benzotriazole derivatives due to their broad spectrum of biological activities. For instance, studies have demonstrated that certain benzotriazole-based compounds exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. The 4-carbaldehyde moiety in 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde provides a versatile handle for further functionalization, enabling chemists to tailor the molecule’s properties for specific applications.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The benzotriazole scaffold is a common motif in drugs used to treat conditions ranging from fungal infections to neurological disorders. The CAS No. 1936022-13-7 designation ensures precise identification and traceability of this compound in research and industrial settings. Researchers have leveraged its structural framework to develop analogs with enhanced efficacy or reduced toxicity compared to existing therapies.
Recent advancements in computational chemistry have also highlighted the potential of 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde as a scaffold for drug discovery. Molecular modeling studies suggest that modifications at the aldehyde and methyl positions can significantly alter binding affinity to target proteins. This insight has guided efforts to optimize the compound’s pharmacokinetic profile and bioavailability. Such computational approaches are increasingly integral to modern drug development pipelines, streamlining the process from initial design to lead optimization.
The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. Key steps often include cyclization reactions to form the benzotriazole core followed by selective functionalization at the 4-position. Advances in catalytic methods have enabled more efficient and sustainable routes to this intermediate, aligning with global trends toward green chemistry principles.
In industrial applications, this compound serves as a precursor for high-value specialty chemicals used in agrochemicals and materials science. Its reactivity allows for the introduction of diverse functional groups, making it adaptable for use in polymer synthesis or as an additive that enhances material properties. The precision with which CAS No. 1936022-13-7 can be synthesized underscores its importance as a commercial product.
The biological activity of derivatives derived from 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde continues to be an area of active investigation. Researchers are exploring its potential as an antiviral agent based on preliminary findings suggesting interference with viral replication mechanisms. Additionally, its structural similarity to known bioactive molecules makes it a candidate for structure-based drug design initiatives aimed at identifying new therapeutic targets.
The compound’s stability under various storage conditions is another critical factor contributing to its practicality in research and manufacturing environments. Proper handling protocols ensure that its reactivity is preserved while minimizing degradation over time—a key consideration when working with sensitive organic intermediates.
As interest in heterocyclic chemistry grows globally,CAS No. 1936022-13-7 exemplifies how foundational intermediates can drive innovation across multiple scientific disciplines. Collaborative efforts between academic laboratories and pharmaceutical companies continue to uncover new applications for this versatile molecule.
In conclusion,2-methyl- H 1<, << strong> strong > strong > strong > strong > strong > strong > strong >)))))))))))benzotriazole
-carbaldehyde (CAS No.
1936060>02> >13-
7) remains a cornerstone
-building block
-in pharmaceutical
-and chemical research.
-Its unique structural
-features,
-including its methyl-substituted
-benzotriazole core
-and aldehyde functional group,
-make it indispensable
-for developing novel therapeutic
-agents,
-fine chemicals,
-and advanced materials.
-The ongoing exploration
-of its derivatives promises
-to yield further breakthroughs,
-underscoring its enduring significance.
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